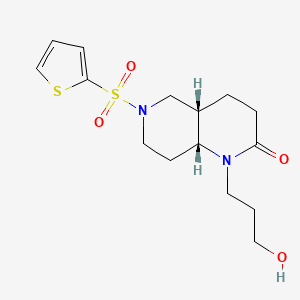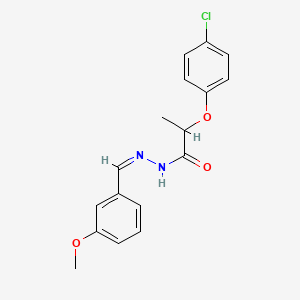![molecular formula C12H13N5 B5300853 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It was first synthesized by AstraZeneca in 2011 and has been approved by the US Food and Drug Administration (FDA) for the treatment of metastatic NSCLC that harbors the T790M mutation.
Mécanisme D'action
AZD-9291 selectively inhibits the activity of mutant forms of 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine that contain the T790M mutation, while sparing wild-type 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine. This is achieved by binding to a specific pocket in the kinase domain of the mutant receptor, which is not present in the wild-type receptor. By inhibiting the activity of the mutant receptor, AZD-9291 blocks the downstream signaling pathways that are responsible for promoting tumor growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, AZD-9291 has been shown to inhibit the growth of tumor cells that harbor the T790M mutation, both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in these cells. In clinical trials, AZD-9291 has demonstrated significant activity against T790M-positive NSCLC, with response rates ranging from 51% to 61%.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AZD-9291 in lab experiments include its high potency and selectivity for mutant 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine, its favorable safety profile, and its ability to overcome resistance to first-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs. However, there are also some limitations to using AZD-9291 in lab experiments, such as the need to use cell lines or patient-derived xenograft models that harbor the T790M mutation, and the potential for off-target effects on other kinases.
Orientations Futures
There are several potential future directions for the development of AZD-9291 and other third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs. These include:
1. Combination therapy with other targeted agents or chemotherapy to improve response rates and overcome resistance.
2. Development of biomarkers to predict response to therapy and monitor treatment efficacy.
3. Investigation of the use of third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs in other types of cancer that harbor 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine mutations, such as head and neck cancer.
4. Development of next-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs that target additional mutations or resistance mechanisms.
5. Investigation of the use of third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs in the adjuvant setting, to prevent recurrence of NSCLC after surgical resection.
In conclusion, AZD-9291 is a promising third-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKI that has shown significant activity against T790M-positive NSCLC. Its high potency and selectivity for mutant 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine, as well as its favorable safety profile, make it an attractive option for the treatment of advanced NSCLC. Further research is needed to fully understand its mechanism of action, identify biomarkers to predict response, and explore its potential in combination with other agents or in other types of cancer.
Méthodes De Synthèse
The synthesis of AZD-9291 involves a multistep process that starts with the reaction of 2-chloro-5-nitropyridine with 2-aminopyridine to form 2-(2-pyridinyl)pyrimidine-5-nitro. This intermediate is then reacted with (S)-1-(1-aminoethyl)azetidine-3-carboxylic acid to form the key intermediate 2-[3-(2-pyridinyl)-1-azetidinyl]pyrimidine-4-amine. Finally, this intermediate is treated with trifluoroacetic acid to give the desired product, AZD-9291.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant activity against tumors that harbor the T790M mutation, which is a common mechanism of resistance to first-generation 2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine TKIs such as erlotinib and gefitinib. AZD-9291 has also demonstrated a favorable safety profile and has shown promising results in patients with advanced NSCLC.
Propriétés
IUPAC Name |
2-(3-pyridin-2-ylazetidin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-11-4-6-15-12(16-11)17-7-9(8-17)10-3-1-2-5-14-10/h1-6,9H,7-8H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLQYUGMHNIGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Pyridinyl)-1-azetidinyl]-4-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)
![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)

![(4S)-N-ethyl-4-(4-{1-methyl-1-[(2-methylbenzoyl)amino]ethyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5300788.png)
![7-acetyl-N-(1-ethylbutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5300796.png)
![1-[2-(benzyloxy)-5-fluorophenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B5300799.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)

![2,4-difluoro-3-methoxy-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5300822.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5300845.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)
![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)